Desisopropyl N-propyl verapamil

Description

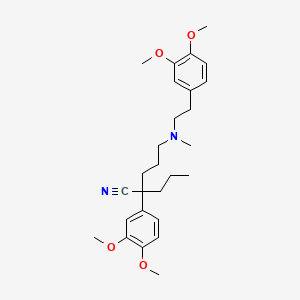

Desisopropyl N-propyl verapamil (CAS 959011-16-6), also known as Verapamil Impurity O, is a structural analog and impurity of the calcium channel blocker verapamil hydrochloride. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile. The compound is characterized by the replacement of the isopropyl group in verapamil with a propyl group, resulting in distinct physicochemical and pharmacological properties. This compound is recognized in pharmacopeial standards as a critical impurity requiring monitoring during verapamil manufacturing to ensure drug safety and efficacy .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5/h9-12,18-19H,7-8,13-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBQGFJJVLYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959011-16-6 | |

| Record name | Desisopropyl N-propyl verapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959011166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESISOPROPYL N-PROPYL VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX2581R6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desisopropyl N-propyl verapamil involves several key steps, starting with the preparation of the core verapamil structure. The process typically includes:

Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Alkylation: The amine is then alkylated with N-propyl bromide under basic conditions to introduce the N-propyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Reaction Conditions for Impurity Formation

| Step | Reactants/Conditions | Role in Impurity Formation |

|---|---|---|

| Alkylation | 2-(3,4-dimethoxyphenyl)-N-methylethanamine, chlorobromopropane, NaOH, TBAB (phase transfer catalyst) | Incomplete alkylation or isomerization leads to propyl substitution instead of isopropyl groups. |

| Acetylation | Acetic anhydride (0.05–0.5 eq) | Fails to acetylate residual desmethyl intermediates, leaving N-/O-desmethyl derivatives unmodified. |

-

Mechanism : Competitive alkylation at the α-carbon of the nitrile group may favor propyl over isopropyl due to steric or kinetic factors during the phase-transfer-catalyzed reaction (20–35°C, 2–8 h) .

-

Byproducts : Co-forms with dimer impurities (e.g., Structure-4/5) and desmethyl derivatives when sodium amide/base-mediated steps are suboptimally controlled .

Hydrolytic Degradation

-

Conditions : Exposure to aqueous bases (e.g., NaOH) or acids (e.g., HCl in isopropyl alcohol) .

-

Outcome : Nitrile group stability prevents hydrolysis under mild conditions, but prolonged acid treatment may degrade the tertiary amine or ether linkages.

Oxidative Pathways

-

Cytochrome P450 Metabolism : While not directly studied, verapamil’s metabolic pathways suggest potential oxidative modifications :

Functional Group Reactivity

Impurity Mitigation Strategies

The patented verapamil synthesis process employs selective acetylation to suppress Desisopropyl N-propyl verapamil :

-

Acetic Anhydride Treatment : Acetylates N-desmethyl/O-desmethyl impurities (0.05–0.5 eq, 25–30°C, 3–4 h), increasing their solubility for removal via crystallization.

-

Crystallization Controls : Adjusting pH to 3.0–3.5 with HCl in isopropyl alcohol selectively precipitates verapamil HCl, leaving the propyl analog in the mother liquor.

Analytical Characterization Data

| Property | Value/Observation | Method |

|---|---|---|

| HPLC Retention (RRT) | 0.68 relative to verapamil | USP <621> |

| Purity Post-Mitigation | <0.1% (from initial 0.4–1.0%) | HPLC-UV |

| Molecular Weight | 454.6 g/mol | MS (ESI+) |

Structural Modifications and Derivatives

Scientific Research Applications

Desisopropyl N-propyl verapamil is a derivative of verapamil, a calcium channel blocker, primarily used to treat cardiovascular conditions, including hypertension, angina, and arrhythmias. this compound exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, preventing calcium ions from entering vascular smooth muscle and myocardial cells, leading to the relaxation of vascular smooth muscle, reduced peripheral resistance, and decreased myocardial contractility.

While the search results do not provide specific, detailed case studies or comprehensive data tables focusing solely on the applications of "this compound," they do offer information on verapamil and related derivatives, which can help infer potential applications and research directions.

Verapamil and its Derivatives: Potential Applications

- Cardiovascular Conditions:

- Angina: Verapamil is indicated for the treatment of vasospastic angina, unstable angina, and chronic stable angina . By widening the arteries, verapamil improves blood supply to the heart, preventing chest pain .

- Arrhythmia: Verapamil can slow and control heart rate in patients with arrhythmia by prolonging the refractory period of the AV node and slowing conduction . It is also indicated for the treatment of supraventricular tachyarrhythmias .

- Hypertension: Verapamil is used to treat hypertension by preventing the contraction of vascular smooth muscle, causing relaxation/dilation of blood vessels, which lowers systemic vascular resistance and blood pressure .

- Reactive Oxygen Species (ROS) Scavenging:

- Multi-Drug Resistance Reversal:

- Antitumor and Anti-inflammatory Activities:

- One study showed that a related compound, N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, exhibited significant antitumor activity in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. It also reduced inflammation markers in models of induced arthritis.

Verapamil Overdose

Mechanism of Action

Desisopropyl N-propyl verapamil exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, preventing calcium ions from entering vascular smooth muscle and myocardial cells. This inhibition leads to relaxation of vascular smooth muscle, reduced peripheral resistance, and decreased myocardial contractility . The molecular targets include the Cav1.2 subunit of the L-type calcium channels, which are crucial for regulating vascular tone and cardiac function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Chemical Properties

The table below highlights key structural differences between Desisopropyl N-propyl verapamil and verapamil-related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 959011-16-6 | C₂₆H₃₅N₂O₄·HCl | 477.04 g/mol | Propyl substituent at α-position; tertiary amine with methyl and phenethyl groups. |

| Verapamil Related Compound A | - | C₁₇H₂₆N₂O₂·HCl | 326.87 g/mol | Isopropyl and methylamino substituents; shorter carbon chain. |

| Verapamil Related Compound C | - | C₂₆H₃₆N₂O₄·HCl | 477.04 g/mol | Additional dimethoxyphenethyl group; differs in alkyl branching compared to Desisopropyl. |

| Verapamil Related Compound E | - | C₉H₁₀O₃ | 166.17 g/mol | Simple aldehyde derivative (3,4-dimethoxybenzaldehyde); degradation product. |

| N,N-Dipropylpropanamidine | 1341496-89-6 | C₉H₂₀N₂ | 156.27 g/mol | Dipropyl amidine backbone; lacks aromatic methoxy groups. |

Key Observations :

- This compound shares a similar molecular weight with Related Compound C but differs in alkyl substitution patterns.

- Compared to Related Compound A, this compound has a longer carbon chain and altered amine functionality, increasing lipophilicity.

- Related Compound E is a low-molecular-weight degradation product, contrasting with the complex nitrile structure of this compound .

Pharmacological and Metabolic Differences

Enzyme Inhibition Potential

- Verapamil and Metabolites: Verapamil is metabolized by CYP3A4 and CYP2C8, and its metabolites (e.g., norverapamil) are irreversible inhibitors of CYP3A4 in human liver microsomes (HLMs) .

- The propyl group may reduce steric hindrance compared to isopropyl, altering binding affinity to CYP3A4 .

Solubility and Bioavailability

Regulatory and Analytical Considerations

- Pharmacopeial Standards :

- Analytical Methods :

Research Findings and Clinical Relevance

Biological Activity

Desisopropyl N-propyl verapamil, a derivative of the well-known calcium channel blocker verapamil, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.

Overview of Verapamil and Its Metabolites

Verapamil is a phenylalkylamine that primarily acts as an L-type calcium channel blocker. It plays a significant role in managing cardiovascular conditions by inhibiting calcium influx through these channels, which are crucial for muscle contraction and electrical activity in the heart . The compound is extensively metabolized in the liver, leading to several metabolites, including norverapamil, which retains some pharmacological activity but with reduced cardiovascular effects .

Key Metabolic Pathways

- O-Demethylation : Involves the conversion of verapamil to various metabolites via cytochrome P450 enzymes.

- N-Dealkylation : This pathway results in the formation of norverapamil and other metabolites.

- Stereoselectivity : The pharmacokinetics of verapamil exhibit stereoselective properties, with different behaviors observed between its enantiomers .

Biological Activity of this compound

This compound is hypothesized to exhibit similar biological activities as verapamil but with distinct pharmacological profiles due to modifications in its structure. Research indicates that it may influence various cellular processes:

Calcium Channel Blockade

Like its parent compound, this compound likely inhibits L-type calcium channels, affecting vascular smooth muscle contraction and cardiac function. This mechanism can potentially be beneficial in treating hypertension and other cardiovascular disorders.

Effects on Drug Resistance

Recent studies have highlighted the role of verapamil and its derivatives in overcoming drug resistance in Mycobacterium tuberculosis (Mtb). By inhibiting drug efflux pumps such as P-glycoprotein (Pgp), this compound may enhance the efficacy of antitubercular drugs like rifampin .

Case Studies and Research Findings

-

Antiglycoxidant Activity :

A study demonstrated that verapamil possesses antiglycoxidant properties, which could be beneficial for patients with diabetes and cardiovascular diseases. The compound showed significant inhibition of protein glycation and oxidation, suggesting potential therapeutic applications . -

Cell Viability Studies :

In vitro studies on human neuroblastoma cells indicated that exposure to verapamil resulted in decreased cell viability, highlighting the need for careful consideration of dosage and potential cytotoxic effects . While specific data on this compound is limited, it is plausible that similar effects may be observed. -

Structural Effects on Cell Membranes :

Research using scanning electron microscopy revealed that verapamil alters the morphology of human erythrocytes at increasing concentrations, leading to hemolysis at higher doses. This suggests that structural modifications could impact cellular integrity and function .

Comparative Data Table

| Study Aspect | Verapamil | This compound |

|---|---|---|

| Mechanism | Calcium channel blockade | Likely similar |

| Drug Resistance | Effective against Mtb efflux | Hypothesized potential |

| Antiglycoxidant Activity | Significant inhibition | Expected based on structure |

| Cell Viability | Decreased at high concentrations | Unknown |

| Structural Effects | Hemolysis at high doses | Unknown |

Q & A

Basic: What experimental methodologies are recommended to assess the impact of verapamil derivatives on calcium channel activity?

Answer:

To evaluate calcium channel modulation, researchers should combine structural modeling and electrophysiological assays .

- Structural modeling : Use homology modeling (e.g., CaV1.2 α1 subunit) to predict binding sites and mechanisms like competitive binding or steric hindrance .

- Patch-clamp studies : Measure L-type calcium current inhibition in cardiomyocytes or transfected cell lines.

- Western blotting : Assess downstream signaling (e.g., PKCα/ERK activation) to confirm functional inhibition .

Basic: How can researchers validate the specificity of verapamil's antiviral effects without confounding cytotoxicity?

Answer:

Employ a three-step validation workflow :

Cell viability assays : Use ATP quantification or MTT assays at verapamil concentrations ≤100 μM (non-toxic range) .

Viral titer reduction : Compare plaque-forming units (PFUs) in treated vs. untreated infected cells (e.g., A549 or MDCK cells) .

Cellular protein synthesis controls : Quantify housekeeping proteins (e.g., ERK2) via Western blot to confirm viral protein reduction is not due to general translation inhibition .

Advanced: How can contradictory data on verapamil’s dual roles in metabolic regulation (e.g., NAFLD improvement vs. no effect in normolipidemic models) be reconciled?

Answer:

Address discrepancies through context-dependent experimental design :

- Dose stratification : Use in vivo dose ranges (e.g., 20–60 mg/kg in rodents) based on prior efficacy-toxicity profiles .

- Model selection : Employ high-fat diet (HFD)-induced NAFLD models to mimic human metabolic dysfunction, as verapamil shows no effect in normal-diet cohorts .

- Multi-omics integration : Combine proteomics (LC-MS/MS) and transcriptomics to identify pathway-specific effects (e.g., IGF-1 signaling in β-cells) .

Advanced: What methodologies resolve verapamil’s paradoxical reduction of viral proteins without altering general translation?

Answer:

Leverage mechanistic dissection :

- RNP-export assays : Use immunofluorescence or subcellular fractionation to quantify nuclear retention of viral ribonucleoproteins (RNPs) .

- Time-course Western blotting : Track viral (PB1, NP) vs. cellular protein synthesis rates post-treatment .

- Kinase activity profiling : Measure Raf/MEK/ERK pathway inhibition via phospho-specific antibodies to link signaling blockade to impaired viral replication .

Advanced: How can computational methods improve the prediction of verapamil derivative interactions with efflux transporters like P-glycoprotein (P-gp)?

Answer:

Use in silico docking and molecular dynamics :

- Homology modeling : Build P-gp structures (e.g., TM12-TM7 helices) to map verapamil-binding pockets .

- Binding free energy calculations : Compare derivatives (e.g., desisopropyl N-propyl analogs) for steric/electrostatic compatibility with P-gp .

- Experimental validation : Cross-verify with calcein-AM efflux assays to confirm transporter inhibition.

Basic: What analytical techniques are optimal for identifying verapamil metabolites in biological matrices?

Answer:

Adopt LC-MS/MS workflows :

- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate metabolites from serum/hepatocyte lysates .

- Chromatographic separation : Employ C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- Fragmentation patterns : Monitor precursor-to-product ion transitions (e.g., m/z 455→165 for verapamil) for specificity .

Advanced: What statistical approaches are critical for dose-response studies of verapamil in preclinical pain models?

Answer:

Implement ANOVA with post-hoc corrections :

- Mechanical allodynia : Use von Frey filaments in CCI rodent models; apply Tukey’s test to compare dose groups (e.g., 20 mg/kg vs. placebo) .

- Longitudinal data : Apply mixed-effects models to account for repeated measurements in behavioral assays.

- Power analysis : Ensure sample sizes ≥10/group to detect ≥30% effect sizes (α=0.05, β=0.2) .

Advanced: How can adsorption properties of verapamil derivatives affect in vitro drug delivery studies?

Answer:

Characterize adsorption using material-specific assays :

- Polymer membranes : Quantify verapamil adsorption to poly(trimethylene carbonate) or PDMS controls via HPLC-UV .

- Surface coating : Compare coated vs. uncoated materials to assess hydrophobicity-driven adsorption .

- Dynamic release models : Use perfusion systems to simulate physiological flow and minimize static adsorption artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.